molecular formula C17H18F3N3OS B11108132 N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

Cat. No.: B11108132
M. Wt: 369.4 g/mol
InChI Key: KIAYDFFOHBFGJY-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a tetrahydroindazole ring, and a methylsulfanylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves multiple steps, including the formation of the indazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methylsulfanylphenyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroindazole derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Gene Expression: Influencing transcriptional and translational processes.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities but lacks the trifluoromethyl group.

    Ethyl acetoacetate: Contains a similar acetamide moiety but differs in the overall structure.

Uniqueness

N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is unique due to its combination of a trifluoromethyl group, a tetrahydroindazole ring, and a methylsulfanylphenyl group, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18F3N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C17H18F3N3OS/c1-25-14-9-5-3-7-12(14)21-15(24)10-23-13-8-4-2-6-11(13)16(22-23)17(18,19)20/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,21,24)

InChI Key

KIAYDFFOHBFGJY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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